molecular formula C30H24N2O4 B4023542 10-[bis(4-methylphenyl)methylene]-4-(4-nitrophenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione

10-[bis(4-methylphenyl)methylene]-4-(4-nitrophenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione

Cat. No. B4023542
M. Wt: 476.5 g/mol
InChI Key: QWIIQLVTDMYNEI-UHFFFAOYSA-N
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Description

This compound belongs to a class of molecules known for their complex tricyclic structures, which have been explored for various potential applications, including psychotropic, anti-HIV agents, and other pharmacological activities. The core structure of these compounds provides a versatile framework for chemical modifications, leading to a wide range of derivatives with interesting chemical and physical properties.

Synthesis Analysis

The synthesis of amino derivatives of 10-(diphenylmethylene)-4-azatricyclo[5.2.1.0(2.6)]dec-8-ene-3,5-dione, as potential psychotropic and/or anti-HIV agents, has been reported (Kossakowski, Wojciechowska, & Kozioł, 2006). These derivatives are synthesized aiming to explore their antipsychotic and/or anti-HIV activity, with the molecular structure confirmed through X-ray structure analysis.

Molecular Structure Analysis

Spectroscopic investigations, including FT-IR and FT-Raman, alongside quantum chemical calculations, have provided insights into the optimized molecular structure, vibrational frequencies, and vibrational assignments of derivatives of this compound. The stability of these molecules, analyzed through hyper-conjugative interactions and charge delocalization, has been studied using NBO analysis, revealing detailed insights into the molecular electrostatic potential and charge transfer within the molecule (Renjith et al., 2014).

Chemical Reactions and Properties

The reactivity of 4-amino-4-azatricyclo[5.2.1.02,6-endo]dec-8-ene-3,5-dione with various dicarboxylic acid anhydrides has been explored, leading to the formation of hydrazido acids and bis-imides. These compounds further react to form epoxy hydrazido acids and epoxy imides, depending on the nature of the substrate, highlighting the versatile chemical reactivity of this core structure (Kas’yan et al., 2007).

Physical Properties Analysis

The physical properties of these compounds, particularly relating to their spectroscopic characteristics, have been extensively studied. Investigations into their molecular structure, vibrational frequencies, and corresponding vibrational assignments provide a comprehensive understanding of the physical attributes of these molecules.

Chemical Properties Analysis

The antimicrobial activity of 10-(diphenylmethylene)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione derivatives has been examined, showcasing the potential of these compounds against a variety of microorganisms. This includes evaluating their minimal inhibitory concentrations (MICs) for the most active agents, thereby highlighting the chemical properties and potential utility of these derivatives in antimicrobial applications (Stefanska et al., 2009).

properties

IUPAC Name

10-[bis(4-methylphenyl)methylidene]-4-(4-nitrophenyl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H24N2O4/c1-17-3-7-19(8-4-17)25(20-9-5-18(2)6-10-20)26-23-15-16-24(26)28-27(23)29(33)31(30(28)34)21-11-13-22(14-12-21)32(35)36/h3-16,23-24,27-28H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWIIQLVTDMYNEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=C2C3C=CC2C4C3C(=O)N(C4=O)C5=CC=C(C=C5)[N+](=O)[O-])C6=CC=C(C=C6)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-[bis(4-methylphenyl)methylidene]-2-(4-nitrophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
10-[bis(4-methylphenyl)methylene]-4-(4-nitrophenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione
Reactant of Route 2
Reactant of Route 2
10-[bis(4-methylphenyl)methylene]-4-(4-nitrophenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione
Reactant of Route 3
10-[bis(4-methylphenyl)methylene]-4-(4-nitrophenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione
Reactant of Route 4
10-[bis(4-methylphenyl)methylene]-4-(4-nitrophenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione
Reactant of Route 5
10-[bis(4-methylphenyl)methylene]-4-(4-nitrophenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione
Reactant of Route 6
10-[bis(4-methylphenyl)methylene]-4-(4-nitrophenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione

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